

# vistusertib pharmacokinetic comparison with AZD8055

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## Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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## Compound Comparison at a Glance

Feature	AZD8055	Vistusertib (AZD2014)
Primary Target	mTOR kinase (dual mTORC1/2 inhibitor) [1] [2]	mTOR kinase (dual mTORC1/2 inhibitor) [1]
Reported mTOR IC <sub>50</sub>	0.8 nM [1]	2.8 nM [1]
Key Preclinical & Clinical Findings	Demonstrated antitumor activity in preclinical models [3] [4]; induced dose-limiting liver toxicity in a Phase I clinical trial [2].	Derived from AZD8055 with an aim to reduce the rate of metabolism [5] [1]; advanced into Phase II clinical studies [1].
Key Pharmacokinetic (PK) Limitation	Caused transaminase increases (liver toxicity) in a Phase I study [1] [2].	Designed to have a reduced rate of metabolism in human hepatocyte incubations compared to AZD8055 [5] [1].
Clinical Status	Phase I (development discontinued) [1] [2]	Advanced to Phase II trials (development later terminated) [1]

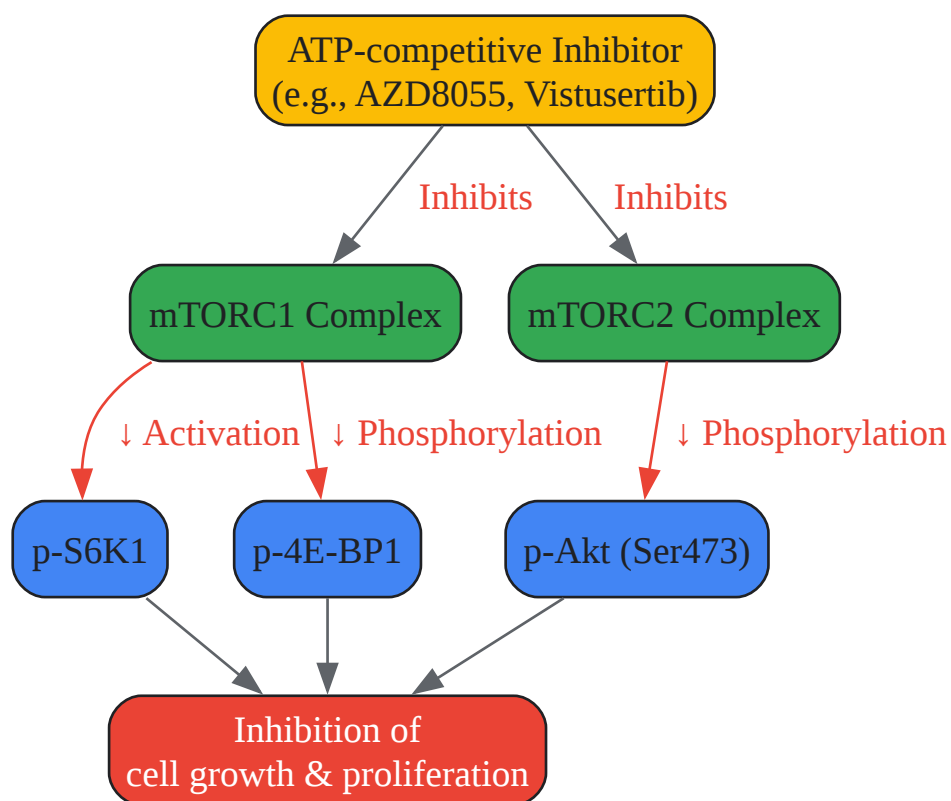
## Experimental Data and Protocols

The available data primarily come from preclinical studies and early-phase clinical trials. Here are the methodologies behind some key findings:

- **In Vitro Kinase Assays:** The potency ( $IC_{50}$ ) of AZD8055 and AZD2014 against mTOR was determined using enzymatic assays that measure the compound's ability to inhibit the phosphorylation of mTOR substrates [1].
- **Preclinical Efficacy Models:** The antitumor activity of AZD8055 was evaluated in human tumor xenograft models established in immunodeficient mice. Tumor volume was measured regularly, and growth inhibition was assessed by comparing the differences in tumor volume between control and treated groups [3] [4].
- **Clinical Safety and PK Profiling:** The safety, tolerability, and pharmacokinetics of AZD8055 in humans were assessed in a Phase I, open-label, dose-escalation study in patients with advanced solid tumors or lymphomas. Plasma samples were taken at specified time points after dosing and analyzed using techniques like HPLC/MS to determine key PK parameters such as maximum plasma concentration ( $C_{max}$ ), time to  $C_{max}$  ( $t_{max}$ ), and area under the plasma concentration-time curve (AUC) [2].

## Mechanistic and Structural Background

The following diagram illustrates the shared mechanism of action and key developmental improvements from AZD8055 to **Vistusertib**.



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As the diagram shows, both AZD8055 and **Vistusertib** are **ATP-competitive inhibitors** that target the catalytic site of the mTOR kinase, thereby simultaneously inhibiting both mTORC1 and mTORC2 complexes [1] [2]. This dual inhibition leads to a more comprehensive suppression of the oncogenic signaling pathway compared to first-generation rapalogs that only partially inhibit mTORC1.

A key structural difference is that **Vistusertib** was chemically engineered from AZD8055; the methoxy group on its benzene ring was removed and the hydroxymethyl group was replaced by a methylcarbamyl group. This redesign was specifically aimed at **reducing the rate of metabolism in human hepatocytes**, which was intended to address the liver toxicity (transaminase increases) observed with AZD8055 [5] [1].

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## References

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